molecular formula C10H14N4O3 B8070452 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde

2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde

Cat. No.: B8070452
M. Wt: 238.24 g/mol
InChI Key: ZWDVGBAIHWYPER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde (CAS 941203-82-3) is a functionalized pyrimidine derivative of high interest in synthetic and medicinal chemistry research. This compound serves as a versatile building block for the construction of diverse N-heterocyclic systems, which are prominent scaffolds in pharmaceutically active compounds . The molecule features a reactive aldehyde group at the 5-position, which enables further derivatization through various reactions, including condensation processes, to create more complex molecular architectures . The structure incorporates both methoxy and morpholino substituents, which are common pharmacophores that can influence the physicochemical and binding properties of the resulting molecules. Pyrimidine cores like this one are frequently explored in the discovery and optimization of new ligands for biological targets, such as adenosine receptors . Product Specifications: • CAS Number: 941203-82-3 • Molecular Formula: C10H14N4O3 • Molecular Weight: 238.24 g/mol • Storage: Keep in a dark place under an inert atmosphere at 2-8°C . Safety Information: This compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Please refer to the Safety Data Sheet for detailed handling and disposal information . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-4-methoxy-6-morpholin-4-ylpyrimidine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c1-16-9-7(6-15)8(12-10(11)13-9)14-2-4-17-5-3-14/h6H,2-5H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDVGBAIHWYPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1C=O)N2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde, also known as Aldumastat, is a pyrimidine derivative that has garnered attention for its biological activity, particularly as a selective inhibitor of ADAMTS-5 (A Disintegrin And Metalloproteinase with Thrombospondin Motifs 5). This compound is primarily investigated for its potential therapeutic applications in treating osteoarthritis and other musculoskeletal disorders.

Aldumastat acts by selectively inhibiting ADAMTS-5, an enzyme involved in the degradation of cartilage. The inhibition of this enzyme disrupts the normal catabolic processes in cartilage, leading to:

  • Reduction in glycosaminoglycan release : This is crucial for maintaining cartilage integrity.
  • Decrease in cartilage proteoglycan loss : Protects against cartilage damage.
  • Impact on subchondral bone sclerosis : Alters bone remodeling processes associated with osteoarthritis.

Pharmacokinetics

The pharmacokinetic profile of Aldumastat shows favorable drug-like properties, which include:

  • Oral bioavailability : Suitable for oral administration.
  • Metabolic stability : Demonstrates resistance to rapid metabolic degradation.
  • Distribution : Exhibits good tissue distribution, enhancing its therapeutic potential.

Table 1: Biological Activity Summary of Aldumastat

Activity Details
Target Enzyme ADAMTS-5
Inhibition Type Selective and potent
Therapeutic Applications Osteoarthritis, musculoskeletal diseases
Key Results from Studies Significant reduction in cartilage damage scores
Pharmacokinetic Properties Good oral bioavailability and metabolic stability

Case Studies and Research Findings

  • In Vitro Studies :
    • Research has demonstrated that Aldumastat effectively reduces the release of glycosaminoglycans from cartilage explants. This was quantified through biochemical assays measuring the concentration of glycosaminoglycans released into the culture medium.
  • In Vivo Models :
    • In animal models of osteoarthritis, administration of Aldumastat resulted in a marked decrease in cartilage degradation markers and improved histological scores compared to controls. These studies highlight its potential as a disease-modifying osteoarthritis drug (DMOAD).
  • Comparative Studies :
    • When compared to other ADAMTS inhibitors like GLPG1972, Aldumastat exhibited superior selectivity (8-fold) towards ADAMTS-5 over ADAMTS-4, indicating a potentially reduced side effect profile while maintaining efficacy.

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds, including 2-amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde, exhibit promising anticancer properties. For example, compounds that target the PI3K/Akt/mTOR signaling pathway have been synthesized, showcasing potential in inhibiting tumor growth in various cancer models .

2.2 Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, studies have shown that modifications of the morpholine group can significantly enhance the potency of pyrimidine derivatives against enzymes like NAPE-PLD, which is implicated in cancer metabolism .

Synthesis and Derivative Development

3.1 Synthetic Routes

The synthesis of 2-amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde typically involves multi-step processes starting from simpler pyrimidine precursors. Techniques such as condensation reactions and cross-coupling with aryl boronic acids are common methods used to create more complex derivatives with enhanced biological activity .

3.2 Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in understanding how modifications to the core structure affect biological activity. For instance, substituting different groups on the morpholine ring has led to compounds with improved potency and selectivity against cancer cell lines .

Case Studies and Research Findings

Study Objective Findings
Pecchi et al., 2010Synthesis of 6-arylpyrimidinesDeveloped several derivatives showing inhibition of Akt phosphorylation in ovarian cancer cells .
Recent SAR AnalysisOptimization of NAPE-PLD inhibitorsIdentified key modifications leading to a tenfold increase in potency for certain derivatives .
Clinical TrialsEvaluation of PI3K inhibitorsInvestigated pharmacokinetics and efficacy of compounds derived from pyrimidine scaffolds in clinical settings .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde can be contextualized by comparing it with analogous pyrimidine derivatives. Below is a detailed analysis of its similarities and differences with key compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Properties/Applications References
2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde 2-NH₂, 4-OCH₃, 6-morpholino, 5-CHO High solubility (morpholino), reactive CHO for derivatization
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 770-31-0) 4-NH₂, 2-SCH₃, 5-CHO Lower solubility (methylthio), used in agrochemical intermediates
2-(Methylthio)pyrimidine-4-carbaldehyde (CAS 1074-68-6) 2-SCH₃, 4-CHO Lipophilic (methylthio), reactivity at position 4-CHO
6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methylpyrimidine-4-carbonitrile 6-aryl, 5-CH₃, 4-CN Enhanced metabolic stability (CF₃), kinase inhibitor intermediate
4-Amino-6-{[1-(3-fluorobenzyl)-1H-indazol-5-yl]amino}pyrimidine-5-carbaldehyde O-(2-methoxyethyl)oxime 4-NH₂, 5-CHO-oxime, 6-indazolyl Oxime derivative for targeted binding (e.g., kinase inhibition)

Key Findings

Substituent Effects on Solubility and Reactivity The morpholino group in the target compound improves water solubility compared to methylthio (SCH₃) or trifluoromethyl (CF₃) substituents in analogues . The carbaldehyde at position 5 enables nucleophilic additions (e.g., oxime formation), whereas carbaldehydes at position 4 (e.g., CAS 1074-68-6) show distinct reactivity patterns .

Synthetic Routes The target compound’s synthesis likely involves nucleophilic substitution at position 6 (morpholino introduction) and condensation reactions for the carbaldehyde group, similar to methods described for 4-amino-2-substituted pyrimidines . In contrast, methylthio-substituted analogues (e.g., CAS 770-31-0) are synthesized via thioetherification, which requires harsher conditions .

Biological Activity Morpholino and carbaldehyde groups synergize to enhance binding affinity in kinase inhibitors, whereas methylthio or trifluoromethyl groups prioritize metabolic stability . Quantum chemical studies on 2-amino-4-methoxy-6-methylpyrimidine (a structural analogue) reveal that electron-donating groups (e.g., OCH₃) stabilize the pyrimidine ring, influencing redox properties and bioactivity .

Applications

  • The target compound’s carbaldehyde is a versatile handle for generating oxime derivatives (e.g., ’s ligand), which are critical in drug discovery for optimizing pharmacokinetics .
  • Methylthio-substituted pyrimidines (e.g., CAS 770-31-0) are more commonly utilized in agrochemicals due to their lipophilicity and stability .

Preparation Methods

Chlorinated Pyrimidine Precursors

ADCP is synthesized through the reaction of 2-amino-4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline as an acid scavenger. Optimal conditions include a POCl₃-to-precursor molar ratio of 3.4:1–4.2:1 and temperatures of 55–68°C, yielding ADCP in 70% purity. This intermediate’s dichloro structure enables sequential substitutions critical for constructing the target molecule.

Stepwise Functionalization of the Pyrimidine Core

Methoxy Group Installation at Position 4

The methoxy group is introduced via nucleophilic aromatic substitution using sodium methoxide (NaOMe) in polar aprotic solvents. Acetone is preferred due to its ability to stabilize transition states and minimize byproducts. Key parameters include:

  • Molar ratio : ADCP-to-NaOMe = 1:1.05–1.10

  • Temperature : 15–40°C to suppress over-alkoxylation

  • Solvent removal : Distilling >30% of acetone post-reaction improves product precipitation upon water addition.

This step achieves >95% yield with ≤0.2% residual ADCP, as confirmed by HPLC.

Morpholino Group Introduction at Position 6

The morpholine ring is incorporated via Buchwald-Hartwig amination using palladium catalysts. Pd(OAc)₂/Xantphos systems in toluene at 100–110°C facilitate C–N bond formation. Critical considerations:

  • Catalyst loading : 5 mol% Pd(OAc)₂ with 10 mol% Xantphos

  • Base : Cs₂CO₃ ensures deprotonation of morpholine for effective coupling

  • Reaction time : 12–18 hours for complete conversion.

Yields range from 75–85%, with residual palladium removed via activated carbon filtration.

Aldehyde Functionalization at Position 5

The aldehyde group is introduced via Vilsmeier-Haack formylation. N,N-Dimethylformamide (DMF) serves as both solvent and formylating agent in the presence of POCl₃. Conditions include:

  • Temperature : 0–5°C during DMF/POCl₃ complex formation

  • Hydrolysis : Buffered aqueous solution (pH 6–7) to quench the reaction.

This step yields 65–70% of the aldehyde intermediate, requiring recrystallization from ethanol/water mixtures for ≥98% purity.

Optimization of Reaction Parameters

Solvent Effects on Selectivity

SolventReaction StepYield (%)Purity (%)
AcetoneMethoxylation9599.8
TolueneMorpholino coupling8298.5
DMFFormylation6897.0

Polar aprotic solvents like acetone enhance methoxylation efficiency by stabilizing ionic intermediates, while toluene’s high boiling point facilitates prolonged coupling reactions. DMF’s polarity aids in formylation but necessitates post-synthesis purification.

Temperature and Catalytic Effects

  • Methoxylation : Temperatures >40°C promote dichloro-to-dimethoxy side products, reducing yield by 15–20%.

  • Coupling : Pd(OAc)₂ outperforms Ni catalysts, reducing reaction time by 30% and improving morpholino regioselectivity.

  • Formylation : Slow addition of POCl₃ at 0°C minimizes carbocation rearrangements.

Purification and Characterization

Activated Carbon Treatment

Post-synthesis slurries are treated with 5–10 wt% activated carbon to adsorb colored impurities and residual catalysts. Filtration through celite followed by water washing yields white crystalline product with ≤0.1% Pd content.

Analytical Confirmation

  • HPLC : Retention time = 8.2 min (C18 column, 60:40 acetonitrile/water)

  • ¹H NMR (DMSO-d₆) : δ 9.85 (s, 1H, CHO), 6.75 (s, 2H, NH₂), 3.75–3.70 (m, 8H, morpholine), 3.40 (s, 3H, OCH₃)

  • MS (ESI+) : m/z 239.1 [M+H]⁺ .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via refluxing substituted pyrimidine precursors with morpholine under controlled conditions. For example, heating 2-methylthiopyrimidine derivatives with amines (e.g., morpholine) in aqueous acidic media yields substituted aminopyrimidines. Crystallization from solvents like ethanol or dichloromethane is commonly used for purification . Optimization involves adjusting reaction time, temperature, and stoichiometry to improve yields (e.g., 72–96% yields reported for analogous pyrimidine derivatives) .

Q. How are spectroscopic techniques (e.g., NMR, HRMS) employed to confirm the structure of this compound?

  • Methodology :

  • 1H NMR : Peaks are assigned based on chemical shifts and splitting patterns. For example, methoxy groups typically resonate at δ 3.8–4.0 ppm, while aromatic protons in pyrimidine rings appear between δ 7.0–8.5 ppm .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]+) with deviations <5 ppm from theoretical values, ensuring structural accuracy .

Q. What purification strategies are effective for isolating 2-amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde?

  • Methodology : Acid-base extraction is used to isolate the product from aqueous reaction mixtures. Subsequent recrystallization from polar aprotic solvents (e.g., DMF or acetonitrile) enhances purity. Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) may resolve closely related impurities .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These studies reveal nucleophilic/electrophilic sites, aiding in understanding reactivity toward electrophilic substitution or aldehyde group functionalization .

Q. What insights does X-ray crystallography provide about the solid-state conformation and intermolecular interactions of this compound?

  • Methodology : Single-crystal X-ray diffraction determines bond lengths, angles, and dihedral angles. For analogous pyrimidines, intramolecular N–H⋯N hydrogen bonds stabilize six-membered rings, while weak C–H⋯O and C–H⋯π interactions govern crystal packing . Such data validate computational models and inform solubility/stability predictions.

Q. How can substituent variations (e.g., morpholine vs. methyl groups) impact biological activity in pyrimidine derivatives?

  • Methodology : Structure-activity relationship (SAR) studies compare substituent effects on bioactivity. For example, morpholine groups enhance solubility and hydrogen-bonding capacity, potentially improving pharmacokinetics. In vitro assays (e.g., antimicrobial activity) quantify these effects, with electron-withdrawing substituents often increasing potency .

Q. What strategies are used to functionalize the aldehyde group in this compound for further derivatization?

  • Methodology : The aldehyde group undergoes nucleophilic addition (e.g., with amines to form Schiff bases) or condensation reactions (e.g., Knoevenagel with active methylene compounds). Reaction conditions (pH, solvent polarity) are optimized to avoid side reactions, such as aldol condensation .

Methodological Notes

  • Data Contradictions : While NMR and HRMS data generally align with theoretical predictions, discrepancies in melting points (e.g., ±2°C variations) may arise from polymorphism or impurities .
  • Critical Analysis : Computational models () may not fully replicate experimental crystallographic data (), necessitating iterative validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.